Product packaging for 2-(4-Isopropylphenyl)-4-methylpyridine(Cat. No.:CAS No. 80635-97-8)

2-(4-Isopropylphenyl)-4-methylpyridine

Cat. No.: B1625403
CAS No.: 80635-97-8
M. Wt: 211.3 g/mol
InChI Key: MGPPCPPFIUIAGM-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Chemistry and Substituted Heterocycles

Pyridine is a six-membered aromatic heterocycle structurally analogous to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.orglibretexts.org This substitution imparts distinct chemical properties, including basicity due to the lone pair of electrons on the nitrogen atom and a different pattern of reactivity compared to benzene. numberanalytics.com The pyridine ring is a common scaffold in numerous biologically active compounds and functional materials. nih.govrsc.org

Substituted heterocycles, such as 2-(4-Isopropylphenyl)-4-methylpyridine, are molecules where one or more hydrogen atoms on the heterocyclic ring are replaced by other atoms or functional groups. These substitutions can dramatically alter the physical, chemical, and biological properties of the parent heterocycle. In the case of this compound, the pyridine core is functionalized with a methyl group at the 4-position and an isopropylphenyl group at the 2-position.

Academic Significance and Research Potential of Aryl-Substituted Pyridines

Aryl-substituted pyridines are a class of compounds with significant academic and industrial importance. Their rigid structure and defined stereochemistry make them valuable building blocks in supramolecular chemistry and the design of new materials. The presence of both a pyridine ring and an aryl group allows for a wide range of chemical modifications, enabling the fine-tuning of their properties for specific applications. domainex.co.uk

The research potential of aryl-substituted pyridines is vast and spans several disciplines:

Medicinal Chemistry: Many pharmaceuticals contain aryl-pyridine scaffolds. nih.gov These structures can interact with biological targets such as enzymes and receptors, making them attractive for drug discovery programs. For instance, substituted pyridines have been investigated as inhibitors of various enzymes. rsc.orgnih.gov

Materials Science: The electronic properties of aryl-substituted pyridines make them suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov

Catalysis: Pyridine derivatives can act as ligands for metal catalysts, influencing the catalyst's activity and selectivity in a wide range of chemical transformations.

The specific substitution pattern of this compound, with its electron-donating alkyl groups on both the pyridine and phenyl rings, suggests potential for investigation in these and other areas of chemical research.

Overview of General Research Domains Relevant to the Compound

Given the structural features of this compound, its research is likely to be situated within several key domains:

Synthetic Methodology: The development of efficient and selective methods for the synthesis of polysubstituted pyridines is an ongoing area of research. nih.govorganic-chemistry.org Investigations into novel catalytic systems or reaction conditions for the preparation of compounds like this compound would be of significant interest to organic chemists. This could involve exploring different cross-coupling partners or alternative synthetic routes. domainex.co.uk

Medicinal Chemistry and Drug Discovery: The structural similarity of this compound to known biologically active molecules suggests its potential as a lead compound in drug discovery. Research in this area would likely involve the synthesis of analogues and their evaluation in biological assays to identify potential therapeutic applications. For example, related substituted pyridine compounds have been explored for their potential as inhibitors of enzymes like inducible nitric oxide synthase (iNOS). nih.gov

Chemical Biology: As a potential bioactive molecule, this compound could be used as a chemical probe to study biological processes. Its interactions with specific proteins or pathways could provide valuable insights into cellular function and disease mechanisms.

Physicochemical Properties of Related Compounds

To provide context for the likely properties of this compound, the following table presents data for related and parent compounds.

Property4-Methylpyridine (B42270)2-Amino-4-methylpyridine (B118599)
Molecular Formula C6H7NC6H8N2
Molar Mass 93.13 g/mol wikipedia.org108.14 g/mol
Appearance Colorless liquid wikipedia.orgCrystalline solid
Boiling Point 145 °C wikipedia.org230 °C sigmaaldrich.com
Melting Point 2.4 °C wikipedia.org96-99 °C sigmaaldrich.com
Solubility in Water Miscible wikipedia.orgSoluble sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N B1625403 2-(4-Isopropylphenyl)-4-methylpyridine CAS No. 80635-97-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80635-97-8

Molecular Formula

C15H17N

Molecular Weight

211.3 g/mol

IUPAC Name

4-methyl-2-(4-propan-2-ylphenyl)pyridine

InChI

InChI=1S/C15H17N/c1-11(2)13-4-6-14(7-5-13)15-10-12(3)8-9-16-15/h4-11H,1-3H3

InChI Key

MGPPCPPFIUIAGM-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=CC(=NC=C1)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis Pathways

Strategies for Constructing the 2-Aryl Pyridine (B92270) Scaffold

The formation of the 2-aryl pyridine structure is a cornerstone of modern heterocyclic chemistry. The inherent electronic properties of the pyridine ring, particularly its electron-deficient nature, necessitate specific activation strategies to achieve regioselective functionalization.

The functionalization of pyridine rings is a well-developed field. beilstein-journals.org Direct C-H activation has emerged as a powerful tool, though it often faces challenges with regioselectivity between the C-2 and C-4 positions. nih.govacs.org For pyridine itself, Minisci-type reactions are a classic approach for radical alkylation, but achieving selectivity can be difficult. acs.org

A common and highly effective strategy involves the use of pyridine N-oxides. The N-oxide group activates the C-2 and C-6 positions towards nucleophilic attack and facilitates C-H functionalization. berkeley.eduacs.org For instance, palladium-catalyzed direct arylation of pyridine N-oxides with unactivated arenes can produce ortho-arylated products with high site-selectivity. acs.org The N-oxide can be readily removed in a subsequent step to yield the desired 2-arylpyridine. Another approach is the pre-functionalization of the pyridine ring, such as introducing a halogen at the 2-position, which then serves as a handle for subsequent cross-coupling reactions.

Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for forming the aryl-pyridine bond. rsc.org These reactions typically involve coupling an organometallic reagent with an organic halide.

Suzuki-Miyaura Coupling : This is one of the most widely used methods, coupling an arylboronic acid with a halopyridine. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgcdnsciencepub.com It is known for its high functional group tolerance and the commercial availability of a vast array of boronic acids. organic-chemistry.orgnih.gov For the target molecule, this would involve reacting a 2-halide of 4-methylpyridine (B42270) with (4-isopropylphenyl)boronic acid. cdnsciencepub.comrsc.org

Negishi Coupling : This reaction couples an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgnrochemistry.com Negishi coupling is highly effective and tolerates a wide range of functional groups. orgsyn.orgorgsyn.org The organozinc precursors can be prepared from the corresponding organolithium or Grignard reagents. orgsyn.org

Kumada-Corriu Coupling : This was one of the first cross-coupling methods developed and utilizes a Grignard reagent (organomagnesium halide) coupled with an organic halide, typically catalyzed by nickel or palladium complexes. researchgate.netwikipedia.org While powerful, its application can be limited by the high reactivity of Grignard reagents, which may not tolerate certain functional groups. wikipedia.orgarkat-usa.org

Table 1: Comparison of Common Cross-Coupling Reactions for 2-Aryl Pyridine Synthesis

Coupling Reaction Organometallic Reagent Halide Partner Typical Catalyst Key Advantages
Suzuki-Miyaura R-B(OH)₂ or R-B(OR)₂ R'-X (I, Br, Cl, OTf) Pd complexes High stability, wide functional group tolerance, many commercially available reagents. wikipedia.org
Negishi R-ZnX R'-X (I, Br, Cl, OTf) Pd or Ni complexes High reactivity and yield, good functional group tolerance. wikipedia.orgorgsyn.org
Kumada-Corriu R-MgX R'-X (I, Br, Cl) Pd or Ni complexes High reactivity, readily available Grignard reagents. wikipedia.org

When starting with 4-methylpyridine, subsequent reactions must be directed to the C-2 position. The C-4 position is blocked, which simplifies the regioselectivity challenge compared to pyridine itself, as functionalization is generally directed to the C-2/C-6 positions. nih.gov Direct C-H functionalization methods can be employed, or the molecule can be converted to a derivative like 2-bromo-4-methylpyridine (B133514) or 2-chloro-4-methylpyridine (B103993) to prepare it for cross-coupling. rsc.org Alternatively, methods exist for the de novo synthesis of the pyridine ring that can install the 4-methyl group during the ring-forming process, such as variations of the Hantzsch pyridine synthesis. youtube.com

Introduction of the 4-Isopropylphenyl Moiety

The final key step is the attachment of the 4-isopropylphenyl group to the 4-methylpyridine core. This is almost exclusively achieved via a cross-coupling reaction.

The success of cross-coupling strategies relies on the availability of suitable precursors for the 4-isopropylphenyl group.

(4-Isopropylphenyl)boronic Acid : This is the most common precursor for this moiety, used in Suzuki-Miyaura reactions. It is a stable, solid compound that is commercially available. alfa-chemistry.compharmaffiliates.comichemical.comchemspider.comnih.gov The reaction would couple this boronic acid with 2-halo-4-methylpyridine.

4-Isopropylphenylzinc Halides : For Negishi coupling, an organozinc reagent is required. This can be prepared in situ from 1-bromo-4-isopropylbenzene (B1265591) via transmetallation with an organolithium reagent followed by the addition of a zinc salt like zinc chloride (ZnCl₂). nrochemistry.com

4-Isopropylphenylmagnesium Bromide : This Grignard reagent, used in Kumada coupling, can be synthesized by reacting 1-bromo-4-isopropylbenzene with magnesium metal. researchgate.netwikipedia.org

Table 2: Common Isopropylphenyl Precursors for Cross-Coupling

Precursor Formula Corresponding Reaction State / Availability
(4-Isopropylphenyl)boronic Acid C₉H₁₃BO₂ Suzuki-Miyaura Solid, commercially available. alfa-chemistry.compharmaffiliates.com
4-Isopropylphenylzinc Chloride C₉H₁₂ClZn Negishi Typically prepared in situ. nrochemistry.com
4-Isopropylphenylmagnesium Bromide C₉H₁₁BrMg Kumada-Corriu Typically prepared in situ. wikipedia.org

The primary synthetic route would be:

Halogenation : Start with 4-methylpyridine and introduce a halogen (e.g., bromine) at the C-2 position to create 2-bromo-4-methylpyridine.

Cross-Coupling : Perform a Suzuki-Miyaura cross-coupling reaction between 2-bromo-4-methylpyridine and (4-isopropylphenyl)boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃). wikipedia.orgcdnsciencepub.com

Table 3: Illustrative Suzuki-Miyaura Reaction for 2-(4-Isopropylphenyl)-4-methylpyridine

Reactant 1 Reactant 2 Catalyst Base Solvent
2-Bromo-4-methylpyridine (4-Isopropylphenyl)boronic acid Pd(PPh₃)₄ K₂CO₃ or Cs₂CO₃ Toluene/Water or Dioxane/Water wikipedia.orgnih.gov

This arylation approach is highly convergent and benefits from the modularity of cross-coupling reactions, allowing for the synthesis of various analogues by simply changing either the pyridine or the arylboronic acid component.

Synthesis of Key Intermediates

The successful synthesis of the target molecule relies heavily on the efficient preparation of its constituent precursors. These intermediates must contain the necessary functional groups to facilitate the final coupling step.

The 4-methylpyridine (also known as γ-picoline) core is the foundational structure of one of the key intermediates. While 4-methylpyridine itself can be isolated from coal tar, industrial synthesis often involves the reaction of acetaldehyde (B116499) with ammonia (B1221849) over an oxide catalyst. google.com

To be used in cross-coupling reactions for the synthesis of 2-arylpyridines, the 4-methylpyridine ring must be functionalized with a suitable leaving group, typically at the 2-position. Halogens such as chlorine or bromine are commonly employed for this purpose.

2-Chloro-4-methylpyridine: This intermediate can be prepared from 3-methylpyridine (B133936) 1-oxide through a reaction with phosphorus oxychloride. alkalimetals.com Another route involves the diazotization of 2-amino-4-methylpyridine (B118599). In this process, 2-amino-4-methylpyridine is treated with an acid (like concentrated sulfuric or hydrochloric acid) and a nitrite (B80452) salt (such as sodium nitrite) at low temperatures, followed by heating to yield the chlorinated product. google.comguidechem.com

2-Bromo-4-methylpyridine: A common method for synthesizing 2-bromo-4-methylpyridine is the Sandmeyer-type reaction. This involves treating 2-amino-4-methylpyridine with hydrobromic acid and bromine in the presence of sodium nitrite at low temperatures (-5 to 0 °C). This procedure can achieve high yields, often around 95%. google.comchemicalbook.comresearchgate.net

These halogenated 4-methylpyridines serve as the electrophilic partner in the subsequent cross-coupling step.

The second key component is the 4-isopropylphenyl group, which acts as the nucleophilic partner in the cross-coupling reaction. This requires the synthesis of an organometallic reagent containing the 4-isopropylphenyl moiety.

4-Isopropylphenylboronic Acid: This is a widely used and commercially available building block for Suzuki-Miyaura coupling reactions. mdpi.comnih.govereztech.comwikipedia.orgyoutube.com Its stability and ease of handling make it a preferred reagent.

Organozinc Reagents (for Negishi Coupling): An alternative is the use of an organozinc halide, such as 4-isopropylphenylzinc chloride. These reagents are typically prepared in situ from the corresponding 4-isopropylphenyl halide (e.g., 4-isopropylbromobenzene) by reaction with an activated form of zinc or via a transmetalation reaction with an organolithium or Grignard reagent. wikipedia.org

Organotin Reagents (for Stille Coupling): For Stille coupling, an organostannane is required. For example, a trialkyltin derivative like chloro-tri(propan-2-yl)stannane can be synthesized. ereztech.com Generally, organotin compounds are prepared by reacting tin(IV) chloride with a Grignard reagent (RMgX) or an organolithium reagent (RLi). wikipedia.org For the target molecule, this would involve reacting a 4-isopropylphenyl Grignard reagent with a tin halide.

Catalytic Systems and Reaction Conditions in Pyridine Synthesis

The crucial step in assembling this compound is the formation of the carbon-carbon bond between the C2 position of the pyridine ring and the C1 position of the phenyl ring. This is accomplished using transition metal-catalyzed cross-coupling reactions.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the most common method for the synthesis of 2-arylpyridines. Palladium complexes are the catalysts of choice for these transformations.

Suzuki-Miyaura Coupling: This is one of the most robust methods, coupling a 2-halo-4-methylpyridine with 4-isopropylphenylboronic acid. A typical catalytic system involves a palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), and a base such as sodium or potassium carbonate. alkalimetals.comresearchgate.net

Negishi Coupling: This reaction couples a 2-halo-4-methylpyridine with a 4-isopropylphenylzinc reagent. Palladium catalysts like Pd(PPh₃)₄ or nickel-based catalysts are effective. wikipedia.orgwikipedia.org Negishi couplings are known for their high functional group tolerance. wikipedia.org Recent advancements have identified highly active palladium complexes with bulky N-heterocyclic carbene (NHC) ligands that facilitate these reactions under mild conditions. organic-chemistry.orgacs.org

Stille Coupling: This method utilizes a 2-halo-4-methylpyridine and a 4-isopropylphenyl organotin reagent. It is also typically catalyzed by palladium complexes. organic-chemistry.orgsigmaaldrich.com

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

While the final C-C bond formation is typically done in the liquid phase using homogeneous catalysts, the synthesis of the methylpyridine precursors themselves can involve heterogeneous catalysis. The industrial production of 4-methylpyridine from acetaldehyde and ammonia is a vapour-phase reaction that passes the reactants over a solid oxide catalyst at high temperatures. google.com

In the context of the cross-coupling step, heterogeneous catalysts offer the advantage of easy separation and recycling. Palladium supported on various materials like activated carbon (Pd/C) or hydrotalcite has been shown to be effective for Suzuki reactions. nih.govacsgcipr.org These reactions are often considered "greener" as they can sometimes be run in aqueous solvent mixtures, and the metal catalyst can be recovered by simple filtration. acsgcipr.org It is important to note that these reactions are generally believed to proceed via leaching of palladium into the solution phase, where it acts as a homogeneous catalyst, before redepositing onto the support. wikipedia.org

The efficiency and yield of the synthesis of this compound via cross-coupling are highly dependent on the reaction conditions. Optimization of these parameters is crucial for a successful outcome.

Temperature: The reaction temperature significantly impacts the rate and yield. For Suzuki-Miyaura couplings of pyridine derivatives, temperatures typically range from 65 to 120 °C. researchgate.netpatsnap.com For example, a study on the synthesis of 2-methyl-4-phenylpyridine (B85350) via a microwave-assisted Suzuki coupling found 120 °C to be an effective temperature. researchgate.net

Time: Reaction times can vary from 30 minutes to several hours. Microwave-assisted reactions can significantly shorten the required time, often to 2 hours or less. researchgate.net For Negishi couplings using highly active catalysts, reactions can be complete in as little as 30 minutes at room temperature. organic-chemistry.org

Stoichiometry: The ratio of the reactants and catalyst is critical. Typically, a slight excess of the organometallic reagent (e.g., 1.1 to 1.5 equivalents of the boronic acid or zinc reagent) is used relative to the halo-pyridine. researchgate.net Catalyst loading is usually kept low, often between 0.25 to 5 mol%. organic-chemistry.org

The choice of solvent and base also plays a pivotal role. For Suzuki couplings, solvent systems like dioxane/water or DMF are common, with bases such as K₂CO₃, Na₃PO₄, or K₃PO₄ being effective. researchgate.netpatsnap.com The table below summarizes optimization data from a model Suzuki reaction for the synthesis of 2-methyl-4-phenylpyridine, which is structurally analogous to the target compound.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 2-Aryl-4-methylpyridine Synthesis Based on a model reaction of 4-bromo-2-methylpyridine (B16423) with phenylboronic acid.

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ (5%)K₂CO₃1,4-Dioxane/H₂O (5:1)120285 researchgate.net
Pd(PPh₃)₄ (5%)K₂CO₃1,4-Dioxane/H₂O (5:1)120278 researchgate.net
Pd(OAc)₂ (5%)K₂CO₃1,4-Dioxane/H₂O (5:1)120265 researchgate.net
Pd(dppf)Cl₂ (5%)Na₂CO₃1,4-Dioxane/H₂O (5:1)120275 researchgate.net
Pd(dppf)Cl₂ (5%)Cs₂CO₃1,4-Dioxane/H₂O (5:1)120281 researchgate.net

This is an interactive data table. Users can sort columns to compare different reaction parameters.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(4-isopropylphenyl)-4-methylpyridine is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of similar substituted pyridines, the aromatic region would show a complex pattern of signals for the protons on the pyridine (B92270) and phenyl rings.

The protons of the pyridine ring are anticipated to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. Specifically, the proton at the 6-position of the pyridine ring would likely be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The protons at the 3 and 5-positions would also resonate in this region, with their exact chemical shifts and coupling patterns depending on the electronic influence of the substituents.

The protons of the 4-isopropylphenyl group would also be found in the aromatic region. The two doublets for the four aromatic protons on the phenyl ring are expected around δ 7.0-8.0 ppm. The isopropyl group protons would present as a septet for the CH group and a doublet for the two methyl groups, likely in the upfield region of the spectrum. The methyl group attached to the pyridine ring at the 4-position would appear as a singlet, typically in the range of δ 2.0-2.5 ppm.

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity
Pyridine-H6 8.3 - 8.6 d
Pyridine-H3, H5 7.0 - 7.5 m
Phenyl-H 7.2 - 7.8 m
Isopropyl-CH 2.9 - 3.1 sept
Pyridine-CH₃ 2.3 - 2.5 s

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atoms of the pyridine ring would resonate in the aromatic region, typically between δ 120 and 160 ppm. The carbon atom at the 2-position, being directly attached to the nitrogen and the phenyl group, is expected to be the most downfield.

The carbons of the phenyl ring would also appear in the aromatic region. The carbon atom bearing the isopropyl group would have a characteristic chemical shift. The aliphatic carbons of the isopropyl group and the methyl group on the pyridine ring would be found in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
Pyridine-C2 158 - 162
Pyridine-C6 148 - 152
Pyridine-C4 145 - 149
Pyridine-C3, C5 118 - 125
Phenyl-C (ipso) 138 - 142
Phenyl-C (para) 149 - 153
Phenyl-C (ortho, meta) 125 - 130
Isopropyl-CH 33 - 35
Pyridine-CH₃ 20 - 23

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, helping to identify adjacent protons within the pyridine and phenyl rings, as well as the isopropyl group. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

NMR Coordination Shifts in Metal Complexes

When this compound acts as a ligand in a metal complex, the coordination of the pyridine nitrogen to a metal center induces significant changes in the NMR spectrum. The coordination typically causes a downfield shift of the pyridine proton and carbon signals, particularly for those nuclei closest to the coordination site (i.e., H6, C2, and C6). The magnitude of this "coordination shift" can provide valuable information about the strength of the metal-ligand bond and the electronic structure of the resulting complex.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings and the alkyl substituents. The C-H stretching vibrations of the aromatic rings are expected in the region of 3000-3100 cm⁻¹. The C-H stretching vibrations of the methyl and isopropyl groups would appear in the 2850-2960 cm⁻¹ region.

The C=C and C=N stretching vibrations of the pyridine and phenyl rings are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations would give rise to absorptions in the fingerprint region (below 1400 cm⁻¹), which are highly characteristic of the substitution pattern of the aromatic rings.

Expected FT-IR Data for this compound

Vibrational Mode Expected Frequency (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
C=C and C=N Stretch (Aromatic Rings) 1400 - 1600
C-H In-plane Bending 1000 - 1300

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound (Molecular Weight: 211.30 g/mol ), the EI-MS spectrum is expected to show a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 211.

Common fragmentation pathways for aromatic and alkyl-substituted compounds involve the cleavage of bonds at positions alpha to the aromatic ring and rearrangements. libretexts.orglibretexts.org Key predicted fragments include:

[M-15]⁺ (m/z 196): This highly characteristic peak results from the loss of a methyl group (•CH₃) from the isopropyl moiety, forming a stable secondary benzylic cation.

[M-43]⁺ (m/z 168): This peak corresponds to the loss of the entire isopropyl group (•C₃H₇).

Other Fragments: Cleavage of the bond between the two aromatic rings can also occur, though it is less common for stable bi-aryl systems. Fragments corresponding to the individual substituted rings may also be observed.

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass with very high accuracy (typically to four or more decimal places). mdpi.comnih.gov This precision allows for the determination of the elemental composition of the molecular ion and its fragments, confirming the molecular formula. For this compound, the theoretical exact mass of the neutral molecule (C₁₅H₁₇N) is 211.1361. HRMS would measure the m/z of the molecular ion to be very close to this value, distinguishing it from other ions with the same nominal mass but different elemental formulas. mdpi.comacs.org

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. researchgate.net This is particularly effective for molecules containing basic sites, such as the nitrogen atom in the pyridine ring. nih.govacs.org For this compound, ESI-MS in positive ion mode is expected to yield a strong signal for the protonated molecule at an m/z of 212.1439 (C₁₅H₁₈N⁺). This technique is highly useful for confirming the molecular weight of the compound. mdpi.com

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

m/z (Nominal)Ion FormulaIon TypeTechniqueOrigin
211[C₁₅H₁₇N]⁺•Molecular Ion (M⁺•)EI-MSIonization of parent molecule.
212[C₁₅H₁₈N]⁺Protonated Molecule [M+H]⁺ESI-MSProtonation of the pyridine nitrogen.
196[C₁₄H₁₄N]⁺Fragment Ion [M-CH₃]⁺EI-MSLoss of a methyl radical from the isopropyl group.
168[C₁₂H₁₀N]⁺Fragment Ion [M-C₃H₇]⁺EI-MSLoss of an isopropyl radical.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The spectrum is characteristic of the conjugated π-electron systems within the molecule.

For this compound, the spectrum is expected to be similar to that of 2-phenylpyridine (B120327), which features strong absorptions due to π → π* transitions within the conjugated biphenyl-like system. nist.gov The presence of alkyl substituents (isopropyl and methyl groups) typically causes a small bathochromic (red) shift of the absorption maxima compared to the unsubstituted 2-phenylpyridine. mdpi.com The spectrum is expected to show two main absorption bands:

A high-energy band around 240-255 nm.

A lower-energy band around 270-285 nm. nist.govresearchgate.net

These absorptions are characteristic of the electronic transitions within the coupled aromatic rings.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent This table is generated based on data from analogous compounds.

Approximate λmax (nm)Transition TypeChromophore
~250π → πPhenyl-Pyridine conjugated system
~280π → πPhenyl-Pyridine conjugated system

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction is a powerful analytical technique that provides unambiguous information about the arrangement of atoms in a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the crystal system, space group, and the precise coordinates of each atom within the unit cell. This yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Despite a thorough review of available scientific literature, specific experimental SCXRD data for this compound has not been reported. Such a study would provide invaluable data on the solid-state conformation of the molecule, including the planarity of the pyridine and phenyl rings and the orientation of the isopropyl group. The intermolecular forces, such as van der Waals interactions or potential weak hydrogen bonds, that dictate the crystal packing would also be revealed.

Should such data become available, it would be presented in a standardized crystallographic information file (CIF), from which key structural parameters can be extracted and tabulated.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound (Note: The following table is a representation of the type of data that would be obtained from an SCXRD analysis and is for illustrative purposes only, as no published experimental data is currently available.)

Parameter Value
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Hypothetical Value
b (Å)Hypothetical Value
c (Å)Hypothetical Value
α (°)e.g., 90
β (°)Hypothetical Value
γ (°)e.g., 90
Volume (ų)Hypothetical Value
Ze.g., 4
Density (calculated) (g/cm³)Hypothetical Value
Key Bond Lengths (Å)e.g., C-N, C-C
Key Bond Angles (°)e.g., C-N-C, C-C-C
Dihedral Angle (°) (Phenyl-Pyridine)Hypothetical Value

Gas-Phase Electron Diffraction (GED) for Molecular Structure

Gas-Phase Electron Diffraction is a technique used to determine the structure of molecules in the gaseous state, free from the influence of intermolecular forces present in the solid state. A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern provides information about the internuclear distances. This allows for the determination of bond lengths, bond angles, and dihedral angles of the isolated molecule.

A search of the current scientific literature indicates that no gas-phase electron diffraction studies have been conducted on this compound. Such an analysis would be instrumental in understanding the intrinsic conformational preferences of the molecule. For instance, the dihedral angle between the phenyl and pyridine rings in the gas phase could be determined and compared to the solid-state structure to understand the effects of crystal packing on the molecular conformation.

Table 2: Hypothetical Gas-Phase Electron Diffraction Data for this compound (Note: This table illustrates the type of data that would be obtained from a GED study. The values are hypothetical as no experimental data is currently available in the literature.)

Parameter Value (rₐ, Å or ∠ₐ, °)
Bond Lengths (Å)
C-N (pyridine)Hypothetical Value
C-C (pyridine)Hypothetical Value
C-C (phenyl)Hypothetical Value
C-C (inter-ring)Hypothetical Value
C-C (isopropyl)Hypothetical Value
C-H (average)Hypothetical Value
Bond Angles (°)
C-N-C (pyridine)Hypothetical Value
C-C-C (pyridine)Hypothetical Value
C-C-C (phenyl)Hypothetical Value
Dihedral Angle (°)
Phenyl-PyridineHypothetical Value

Chemical Reactivity and Derivatization Studies

Reactivity at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is a focal point for electrophilic attack, leading to reactions such as protonation, oxidation, and quaternization. The reactivity is modulated by the electronic effects of the ring substituents and, significantly, by the steric hindrance imposed by the adjacent 2-(4-isopropylphenyl) group.

The basicity of a pyridine derivative is a measure of the availability of the nitrogen's lone pair to accept a proton. This property is quantified by the pKa of its conjugate acid. For 2-(4-Isopropylphenyl)-4-methylpyridine, the basicity is influenced by the electron-donating effects of both the 4-methyl and the 2-(4-isopropylphenyl) groups.

Table 1: Comparison of pKa Values for Pyridine and Related Derivatives

CompoundpKa of Conjugate AcidReference
Pyridine~5.2 nih.gov
2-Methylpyridine (B31789)5.96 nih.gov
4-Methylpyridine (B42270)5.98 wikipedia.orgnih.gov
This compoundEstimated 6.0-6.2

The nitrogen atom of the pyridine ring can be readily oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). This transformation is a key step in the functionalization of pyridines, as the N-oxide group alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution. researchgate.net For this compound, N-oxidation would yield this compound N-oxide. sigmaaldrich.comstenutz.euresearchgate.net

The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent. While the electron-donating substituents on the ring enhance the nucleophilicity of the nitrogen, the steric bulk of the 2-(4-isopropylphenyl) group may hinder the approach of the oxidizing agent. This steric effect could necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to less hindered pyridines like 4-methylpyridine. rsc.org

Quaternization involves the alkylation of the pyridine nitrogen atom, typically with an alkyl halide, to form a positively charged pyridinium (B92312) salt. srce.hrresearchgate.net This reaction is a classic example of the nucleophilicity of the pyridine nitrogen. For this compound, reaction with an electrophile such as methyl iodide would produce 1-methyl-2-(4-isopropylphenyl)-4-methylpyridinium iodide.

The rate of quaternization is highly sensitive to steric hindrance at the position adjacent to the nitrogen atom. Studies on simpler analogs show that 2-methylpyridine undergoes quaternization at a significantly slower rate and with lower yields compared to pyridine or 4-methylpyridine. nih.gov Given the substantial size of the 2-(4-isopropylphenyl) group, it is expected to exert strong steric hindrance, making the quaternization of this compound a challenging transformation that would likely require forcing conditions and result in lower yields compared to its 4-methylpyridine counterpart. nih.govnih.gov

Reactivity of the 4-Methyl Group

The methyl group at the 4-position of the pyridine ring exhibits notable reactivity due to the acidity of its α-hydrogen atoms. This acidity is a direct consequence of the ability of the electron-withdrawing pyridine ring to stabilize the resulting carbanion (anion) through resonance.

The protons of the 4-methyl group are significantly more acidic than those of a typical alkyl group on a benzene (B151609) ring. Deprotonation by a strong base generates a resonance-stabilized anion where the negative charge is delocalized over the pyridine ring, including the electronegative nitrogen atom. vaia.com

This increased acidity allows the 4-methyl group to participate in base-catalyzed condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation. bas.bg For instance, in the presence of a base, this compound can react with benzaldehyde (B42025). The reaction mechanism involves:

Deprotonation of the 4-methyl group to form the nucleophilic carbanion.

Nucleophilic attack of the carbanion on the electrophilic carbonyl carbon of benzaldehyde to form an alkoxide intermediate.

Protonation of the alkoxide followed by dehydration (elimination of a water molecule) to yield the conjugated styryl-pyridine product, 1-(2-(4-isopropylphenyl)pyridin-4-yl)-2-phenylethene. vaia.comvaia.comyoutube.com

The reactivity in such condensation reactions is generally higher for methyl groups at the 4- and 2-positions compared to the 3-position, due to the effective delocalization of the negative charge onto the nitrogen atom in the intermediate anion. vaia.com

The acidity of the 4-methyl protons also enables its functionalization through alkylation. The process typically involves deprotonation with a very strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to generate the pyridylmethanide anion. This potent nucleophile can then react with various electrophiles. acs.orgyoutube.com

For example, reaction with an alkyl halide (e.g., ethyl iodide) would lead to the elongation of the side chain, yielding 2-(4-isopropylphenyl)-4-propylpyridine. This strategy provides a versatile route to introduce a wide range of functional groups at the 4-position by selecting the appropriate electrophile. While direct C-H alkylation of the pyridine ring itself is an area of active research, functionalization via the methyl group remains a classical and reliable method for derivatization. nih.govnih.gov

Table 2: Summary of Reactivity

Reactive SiteReaction TypeReagentsProduct TypeKey Influencing Factors
Pyridine NitrogenN-OxidationH₂O₂, m-CPBAN-OxideElectronic effects, Steric hindrance
Pyridine NitrogenQuaternizationAlkyl halides (e.g., CH₃I)Pyridinium SaltSteric hindrance
4-Methyl GroupCondensationBase, Aldehydes (e.g., Benzaldehyde)Styryl-pyridineAcidity of α-hydrogens, Resonance stabilization
4-Methyl GroupAlkylationStrong base (e.g., n-BuLi), Alkyl halide4-Alkylpyridine derivativeAcidity of α-hydrogens

Reactions Involving the Isopropylphenyl Moiety

The 4-isopropylphenyl group attached to the pyridine ring provides two primary locations for chemical reactions: the aromatic phenyl ring and the aliphatic isopropyl side-chain.

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The pyridine ring generally acts as a deactivating group due to the electron-withdrawing nature of the nitrogen atom, which can make electrophilic substitution on the attached phenyl ring more challenging compared to benzene itself. quimicaorganica.orgyoutube.com However, the isopropyl group is an ortho-, para-directing activator.

In acidic media, typically used for EAS reactions, the pyridine nitrogen is likely to be protonated, forming a pyridinium ion. This significantly increases its electron-withdrawing effect, further deactivating the phenyl ring towards electrophilic attack. youtube.com Despite this deactivation, electrophilic substitution, if forced, would be directed by the isopropyl group to the positions ortho to it (positions 3' and 5' on the phenyl ring).

Common electrophilic aromatic substitution reactions that could be explored, along with the predicted major products, are summarized in the table below. It is important to note that harsh reaction conditions may be required to overcome the deactivating effect of the pyridinium moiety.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

Reaction Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ 2-(3-Nitro-4-isopropylphenyl)-4-methylpyridine and 2-(3,5-Dinitro-4-isopropylphenyl)-4-methylpyridine
Bromination Br₂, FeBr₃ 2-(3-Bromo-4-isopropylphenyl)-4-methylpyridine
Friedel-Crafts Acylation CH₃COCl, AlCl₃ Reaction is unlikely to be successful due to coordination of the Lewis acid catalyst with the pyridine nitrogen. quimicaorganica.org
Sulfonation Fuming H₂SO₄ 2-(3-Sulfo-4-isopropylphenyl)-4-methylpyridine

The isopropyl group offers a site for benzylic functionalization. The tertiary benzylic C-H bond is a reactive position that can undergo radical-mediated reactions. nih.govrsc.org These reactions allow for the introduction of various functional groups at the benzylic carbon.

Recent advancements in photoredox catalysis have enabled the functionalization of benzylic C-H bonds under mild conditions. rsc.orgrsc.org For instance, the use of a suitable photocatalyst could facilitate the generation of a benzylic radical from the isopropyl group, which can then be trapped by various reagents to introduce new functionalities.

Table 2: Potential Side-Chain Functionalization Reactions of the Isopropyl Group

Reaction Type Reagents/Conditions Potential Product
Benzylic Bromination N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) 2-(4-(1-Bromo-1-methylethyl)phenyl)-4-methylpyridine
Benzylic Oxidation KMnO₄, heat 2-(4-Acetylphenyl)-4-methylpyridine
Photo-mediated Oxygenation Photoredox catalyst, Oxygen source 2-(4-(1-Hydroxy-1-methylethyl)phenyl)-4-methylpyridine

Heterocycle Annulation and Ring Transformations

Heterocycle annulation involves the construction of a new ring fused to an existing one. In the case of this compound, the pyridine ring can serve as a scaffold for building more complex heterocyclic systems. Such reactions often involve the functionalization of the pyridine ring followed by cyclization. nih.govacs.org

For instance, functional groups introduced at the 3-position of the pyridine ring could be used to construct a fused ring system. While direct electrophilic substitution on the pyridine ring of the title compound is difficult and would likely occur at the 3- and 5-positions, pre-functionalized starting materials are often employed in synthetic strategies. quimicaorganica.org

Ring transformation reactions, where one heterocyclic ring is converted into another, are also a possibility, though they often require specific substrates and reaction conditions. youtube.com For example, reactions of pyridinium salts can lead to ring-opening and subsequent recyclization to form different heterocyclic structures. rsc.org

Given the structure of this compound, a potential strategy for annulation could involve the activation of the methyl group at the 4-position. The hydrogens of the methyl group on the pyridine ring are known to be acidic and can be deprotonated with a strong base. vaia.com The resulting anion can then react with suitable electrophiles to build a new ring.

Table 3: Hypothetical Heterocycle Annulation Strategy

Step Reaction Intermediate/Product
1 Deprotonation of the 4-methyl group Formation of a pyridylmethanide anion
2 Reaction with a suitable dielectrophile (e.g., α,β-unsaturated ketone) Michael addition followed by intramolecular cyclization
3 Aromatization Formation of a fused polycyclic aromatic system

These proposed reactions are based on established chemical principles and the known reactivity of related compounds. Experimental validation would be necessary to confirm the feasibility and optimize the conditions for these transformations.

Coordination Chemistry and Metal Complexation

2-(4-Isopropylphenyl)-4-methylpyridine as a Ligand

As a substituted pyridine (B92270) derivative, this compound primarily functions as a monodentate ligand, utilizing the lone pair of electrons on its nitrogen atom to coordinate with metal centers.

The fundamental coordinating feature of this compound is the nitrogen atom of the pyridine ring, which possesses a lone pair of electrons, making it a potent Lewis base or N-donor ligand. The basicity of the pyridine nitrogen is a crucial factor in its ability to form stable bonds with metal ions. The presence of a methyl group at the 4-position of the pyridine ring enhances its donor capability. The conjugate acid of 4-methylpyridine (B42270) has a pKa of 5.98, which is higher than that of unsubstituted pyridine, indicating increased basicity. wikipedia.org This electron-donating effect increases the electron density on the nitrogen atom, making it a stronger donor towards a metal center. researchgate.net The electronic properties of the pyridine ring can be further influenced by vibrational coupling with the metal center upon coordination. researchgate.net

The coordination behavior of this compound is significantly modulated by the electronic and steric effects of its substituents.

Steric Influences: A dominant feature of this ligand is the steric hindrance introduced by the bulky 4-isopropylphenyl group located at the 2-position, immediately adjacent to the coordinating nitrogen atom. numberanalytics.com This steric bulk can significantly impact the geometry of the resulting metal complexes, potentially limiting the number of ligands that can fit around a single metal center and influencing the coordination angles. cam.ac.uknih.govnumberanalytics.com For instance, bulky ligands can cause distortions from ideal coordination geometries, such as a tetrahedral instead of a square planar arrangement. numberanalytics.com This steric hindrance can be a critical tool in catalyst design, influencing both reactivity and selectivity. numberanalytics.comnih.gov The methyl group at the 4-position, being distal to the coordination site, imparts a negligible steric effect compared to the 2-substituent.

In its unmodified form, this compound functions as a classic monodentate ligand, coordinating to a metal center exclusively through its pyridine nitrogen atom. The molecule does not possess additional donor atoms (like O, S, or another N) in a suitable position to form a stable five- or six-membered chelate ring with the same metal ion.

However, it is a well-established principle that 2-phenylpyridine (B120327) and its derivatives can undergo cyclometalation, particularly with late transition metals such as platinum(II) and palladium(II). researchgate.netuoi.grresearchgate.netacs.org This process involves the activation of a C-H bond on the phenyl ring at the ortho-position, leading to the formation of a new metal-carbon bond. The result is a five-membered metallacycle, where the ligand is bound to the metal through both the nitrogen and a carbon atom (a C^N-coordination). This cyclometalation effectively transforms the ligand from monodentate to bidentate and is a form of chelation. Given its structure, this compound has the potential to act as a cyclometalating ligand in a similar fashion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through standard organometallic and coordination chemistry routes, typically involving the reaction of the ligand with a suitable metal precursor.

Complexes with a range of transition metals can be synthesized, with the resulting structures and properties depending heavily on the metal ion's identity, oxidation state, and coordination preferences.

Copper (Cu) Complexes: Copper(II) complexes with substituted pyridine ligands are commonly synthesized by reacting the ligand with a copper(II) halide, such as CuCl₂ or CuBr₂. tandfonline.com These reactions often yield compounds with the general formula L₂CuX₂, where L is the pyridine ligand and X is the halide. tandfonline.comrsc.org The resulting geometries can vary, including square planar and square pyramidal, and the ligands can adopt different conformations within the crystal structure. tandfonline.comrsc.org Copper(II) complexes with terpyridine ligands, which share the pyridine motif, have been formed by reacting the ligand with CuCl₂ and a counter-ion salt like NH₄PF₆ in a methanol-water mixture. acs.org

Ruthenium (Ru) Complexes: The synthesis of ruthenium(II) polypyridyl complexes is a vast field of study. rsc.orgnih.gov Typically, a ruthenium precursor like RuCl₃·3H₂O or an arene-ruthenium dimer such as [RuCl₂(p-cymene)]₂ is used. scispace.commdpi.com The reaction with the pyridine-based ligand is often carried out in a solvent like methanol (B129727) or toluene, sometimes under reflux, to yield the desired complex. scispace.commdpi.com The resulting complexes can feature one or more pyridine ligands coordinated to the ruthenium center, often in an octahedral geometry. rsc.orgnih.gov

Palladium (Pd) and Platinum (Pt) Complexes: Palladium(II) and platinum(II) favor square planar coordination geometries. The synthesis of complexes with 2-arylpyridine ligands often proceeds by reacting the ligand with a metal precursor like K₂PtCl₄, [Pt(μ-Cl)(ppy)]₂, or [PdCl₂(COD)]. uoi.gr For 2-phenylpyridine derivatives, these reactions can lead to mononuclear complexes where the ligand is coordinated in a monodentate fashion through the nitrogen atom, or they can result in cyclometalation. researchgate.netresearchgate.net Cyclometalated platinum(II) complexes of 2-phenylpyridine, for example, are often synthesized by first creating a chloro-bridged dimer, [Pt(ppy)(μ-Cl)]₂, which is then reacted with other ligands to break the bridge and form the final monomeric complex. uoi.grresearchgate.net

The table below presents representative crystallographic data for a related cyclometalated platinum(II) complex, trans-N,N-[Pt(ppy)(3-pyacH)Cl], which illustrates the typical bond parameters in a C^N coordinated system.

Interactive Table: Crystallographic Data for a Related Pt(II) Complex
Parameter Value Reference
Bond Lengths (Å)
Pt-C(phenyl) 1.996(6) uoi.gr
Pt-N(pyridyl) 2.036(5) uoi.gr
Pt-N(ancillary) 2.023(5) uoi.gr
Pt-Cl 2.302(2) uoi.gr
**Bond Angles (°) **
C(phenyl)-Pt-N(pyridyl) 80.7(2) uoi.gr
C(phenyl)-Pt-Cl 95.8(2) uoi.gr
N(pyridyl)-Pt-N(ancillary) 175.7(2) uoi.gr
N(ancillary)-Pt-Cl 88.0(2) uoi.gr

While less common than transition metal complexes, N-donor ligands like this compound can also coordinate to main group metals. The coordination is heavily influenced by the Lewis acidity of the metal and the steric profile of the ligand. For example, sterically hindered ligands have been shown to form stable complexes with zinc, where the bulky substituents dictate a specific coordination number and geometry around the Zn(II) center. nih.gov Similarly, studies on Group IV metals (Ti, Zr, Hf) with very bulky amidate ligands show that extreme steric congestion can stabilize unusually low coordination numbers or lead to severe distortions from ideal geometries. nih.gov It is expected that the significant steric bulk of the 2-(4-isopropylphenyl) group would play a decisive role in the structure of any potential complexes with main group elements.

Spectroscopic Signatures of Ligand Coordination

The coordination of the this compound ligand to a metal center induces characteristic shifts in its spectroscopic signatures. These changes, observable via IR, NMR, and UV-Vis spectroscopy, provide direct evidence of the metal-ligand bond formation and offer insights into the electronic and structural environment of the resulting complex.

Infrared (IR) Spectroscopy: Upon coordination to a metal ion, the most significant changes in the IR spectrum of a pyridine-based ligand are observed in the C=N and C=C stretching vibration region. The lone pair of electrons on the pyridine nitrogen atom is donated to the metal center, leading to a shift in the electron density within the pyridine ring. This typically results in a blue shift (an increase in wavenumber) of the pyridine ring stretching vibrations. For instance, the C=N stretching frequency in a free pyridine ligand generally appears around 1598 cm⁻¹. In a metal complex, this band is expected to shift to a higher frequency, often in the range of 1615–1620 cm⁻¹, indicating the successful coordination of the pyridine nitrogen to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming ligand coordination. The protons on the pyridine ring, particularly those in the alpha positions to the nitrogen atom, are highly sensitive to the coordination event. When the ligand coordinates to a metal center, the deshielding effect of the metal ion causes a downfield shift in the signals of these protons. For paramagnetic metal complexes, these shifts can be extreme, and the peaks may broaden significantly due to rapid relaxation mechanisms. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound is characterized by π-π* transitions within the aromatic rings. Upon forming a coordination complex, new absorption bands can appear. These often include metal-to-ligand charge transfer (MLCT) bands, which are typically broad and intense. nih.gov These MLCT bands arise from the excitation of an electron from a metal-based d-orbital to a ligand-based π* orbital. nih.govlibretexts.org The appearance of these new bands in the visible region is often responsible for the color of transition metal complexes. bath.ac.uk

Table 1: Representative Spectroscopic Data for Ligand Coordination Data below is illustrative for a generic pyridine ligand as specific data for this compound complexes was not found in the search results.

Spectroscopic Technique Free Ligand (Hypothetical) Coordinated Ligand (Hypothetical) Observed Change
IR Spectroscopy ~1598 cm⁻¹ (ν C=N) ~1615 cm⁻¹ (ν C=N) Blue shift upon coordination
¹H NMR Spectroscopy ~8.5 ppm (α-H on pyridine) >8.6 ppm (α-H on pyridine) Downfield shift of pyridine protons
UV-Vis Spectroscopy ~270 nm (π-π*) ~275 nm (π-π*), ~450 nm (MLCT) Appearance of new charge-transfer bands

Structural Analysis of Coordination Compounds

The definitive proof of a coordination compound's structure, including the geometry around the metal center and the precise arrangement of ligands, is obtained through single-crystal X-ray diffraction. This analysis provides detailed information on bond lengths, bond angles, and potential isomeric forms.

While specific X-ray crystallographic studies for complexes of this compound are not available in the provided search results, analysis of related structures, such as those involving 4-methylpyridine (picoline), provides a framework for predicting their structural characteristics.

Table 2: Illustrative Crystallographic Data for a Hypothetical Metal Complex This table presents typical data that would be obtained from an X-ray diffraction study. Specific data for this compound complexes is not available.

Parameter Example Value Significance
Crystal System Monoclinic Describes the basic shape of the unit cell
Space Group P2₁/n Defines the symmetry elements within the unit cell
Metal-Nitrogen Bond Length 2.15 Å Indicates the distance between the metal center and the coordinated nitrogen atom
N-M-N Bond Angle 90.5° Helps to determine the coordination geometry (e.g., octahedral, square planar)
Dihedral Angle 45.2° Describes the twist between the phenyl and pyridine rings

Coordination compounds with the same chemical formula can exist as different isomers, which have distinct arrangements of atoms and, consequently, different properties. researchgate.net Complexes of this compound are expected to exhibit common forms of isomerism.

Structural Isomerism:

Coordination Isomerism: This occurs when the composition of the complex ion varies. For instance, in a salt containing two different metal ions, the ligand could coordinate to one metal in one isomer and the other metal in a different isomer.

Linkage Isomerism: This is possible if a ligand can bind to the metal through different atoms. This is not directly applicable to this compound itself but could be relevant if other ambidentate ligands (like SCN⁻ or NO₂⁻) are present in the complex. researchgate.net

Ionization Isomerism: This arises when a counter-ion in the crystal lattice exchanges places with a ligand coordinated to the metal center. For example, a complex salt like [M(L)₂Cl₂]Br could have an ionization isomer [M(L)₂ClBr]Cl, where L is the title ligand.

Stereoisomerism:

Geometric Isomerism (cis/trans): In square planar (MA₂B₂) or octahedral (MA₄B₂) complexes, where A is this compound and B is another ligand, cis and trans isomers are possible. The cis isomer has the two B ligands adjacent to each other (90° apart), while the trans isomer has them on opposite sides (180° apart).

Facial (fac) and Meridional (mer) Isomerism: In octahedral complexes of the type MA₃B₃, the three identical ligands can occupy the corners of one face of the octahedron (fac isomer) or form a plane that bisects the octahedron (mer isomer).

Optical Isomerism: A complex is chiral if it is non-superimposable on its mirror image. This can occur in tetrahedral complexes with four different ligands or, more commonly, in octahedral complexes with bidentate or polydentate ligands that create a "propeller" arrangement.

Catalytic Applications of Metal Complexes (e.g., in organic transformations)

Metal complexes are central to modern catalysis, enabling a vast array of organic transformations. Pyridine-based ligands are frequently used in catalysts due to their ability to fine-tune the electronic and steric properties of the metal center, thereby influencing the catalyst's activity and selectivity.

While specific catalytic applications for complexes of this compound have not been detailed in the search results, complexes of similar substituted pyridines are known to be active in various reactions. For example, ruthenium-arene complexes with azopyridine ligands have been shown to catalytically oxidize glutathione. It is plausible that complexes of this compound could serve as catalysts in reactions such as:

Cross-Coupling Reactions: Palladium complexes with pyridine-containing ligands are widely used in Suzuki, Heck, and Sonogashira coupling reactions to form new carbon-carbon bonds.

Polymerization: Group 4 metal complexes (Ti, Zr) with phenolate-pyridine ligands have been investigated as catalysts for olefin polymerization.

Oxidation/Reduction Reactions: The electronic properties of the metal center, modulated by the pyridine ligand, can be harnessed for catalytic oxidation of alcohols or reduction of ketones.

The bulky isopropylphenyl group on the this compound ligand could provide steric hindrance that may enhance selectivity in certain catalytic transformations.

Computational and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)), which defines the mathematical functions used to describe the electron orbitals.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. For 2-(4-isopropylphenyl)-4-methylpyridine, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.

A key aspect of this molecule's structure is the dihedral angle between the pyridine (B92270) and the phenyl rings. This angle is determined by the balance of steric hindrance from the isopropyl and methyl groups and electronic effects. Conformational analysis would explore how the molecule's energy changes as this dihedral angle is systematically rotated, in order to identify the most stable conformer(s). In similar phenyl-heterocycle systems, the rings are often twisted relative to each other rather than being perfectly coplanar.

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This table is illustrative as specific research data for this compound is unavailable. The values represent typical ranges for similar molecular fragments.)

Parameter Bond/Angle Predicted Value
Bond Length C-N (Pyridine) ~1.34 Å
Bond Length C-C (Inter-ring) ~1.49 Å
Bond Length C-H (Aromatic) ~1.08 Å
Bond Angle C-N-C (Pyridine) ~117°

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In a study of this compound, DFT calculations would provide the energy values for both HOMO and LUMO, allowing for the determination of this gap. The spatial distribution of these orbitals would also be visualized, showing which parts of the molecule are most involved in electron donation and acceptance.

Table 2: Illustrative Frontier Orbital Energy Data (Note: This table is for demonstration purposes as specific data is not available. Values are in electron volts (eV).)

Orbital Energy (eV)
HOMO -6.0 to -5.0
LUMO -1.5 to -0.5

| Energy Gap (ΔE) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It is plotted onto the molecule's electron density surface. Different colors represent different electrostatic potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack. In this compound, this would be expected around the nitrogen atom of the pyridine ring due to its lone pair of electrons.

Blue: Regions of most positive potential, electron-poor, indicating sites for nucleophilic attack. These are typically found around hydrogen atoms.

Green/Yellow: Regions of intermediate or near-zero potential.

The MEP map provides a clear, three-dimensional picture of the charge distribution and is invaluable for understanding intermolecular interactions.

Mulliken Atomic Charge Analysis

Mulliken population analysis is a method for calculating the partial atomic charges on each atom within a molecule. These charges arise from the distribution of electrons in the molecular orbitals. The analysis provides a quantitative estimate of the electron distribution and can help identify which atoms are electron-rich (negative charge) or electron-poor (positive charge). This information complements the qualitative picture provided by the MEP map. For this compound, this analysis would assign a numerical charge value to each atom, highlighting the electronegativity of the nitrogen atom and the relative charges on the carbon and hydrogen atoms throughout the structure.

Spectroscopic Property Prediction and Correlation

Computational methods are also used to predict spectroscopic data, which can then be compared with experimental results to validate the computational model.

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts.

The calculated chemical shifts for this compound would be compared against the experimental spectrum. A strong correlation between the calculated and observed values would confirm that the optimized geometry is a good representation of the molecule's structure in solution. The calculations would provide predicted ppm values for each unique hydrogen and carbon atom in the molecule, aiding in the assignment of signals in the experimental spectrum.

Table 3: Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts (Note: This table is illustrative. Experimental values can vary with solvent. Calculated values are typically correlated linearly with experimental data.)

Proton Location Predicted Chemical Shift (ppm)
Pyridine Ring Hs 7.0 - 8.5
Phenyl Ring Hs 7.2 - 7.5
Isopropyl CH 2.9 - 3.2
Pyridine CH₃ 2.4 - 2.6

Predicted Vibrational Frequencies (IR, Raman)

Theoretical vibrational analysis is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov This analysis is typically performed using Density Functional Theory (DFT) methods, which calculate the vibrational frequencies and intensities corresponding to the normal modes of the molecule. researchgate.net These predicted spectra are invaluable for interpreting experimental FT-IR and FT-Raman data, allowing for precise assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. materialsciencejournal.orgreadthedocs.io

Calculations are performed on the optimized geometry of the molecule. The resulting vibrational frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental values. researchgate.net For a molecule like this compound, analysis would focus on characteristic vibrations of the pyridine ring, the phenyl ring, the isopropyl group, and the methyl group.

Hypothetical Predicted Vibrational Frequencies:

The following table presents a hypothetical selection of predicted vibrational modes for this compound, based on typical frequency ranges for its constituent functional groups. materialsciencejournal.orgmdpi.com

Mode NumberPredicted Frequency (cm⁻¹)IR IntensityRaman ActivityAssignment (Potential Energy Distribution)
13105MediumHighAromatic C-H stretch (Pyridine ring)
23080MediumHighAromatic C-H stretch (Phenyl ring)
32965StrongStrongAsymmetric C-H stretch (Isopropyl CH₃)
42930StrongMediumC-H stretch (Isopropyl CH)
52870MediumStrongSymmetric C-H stretch (Methyl group)
61610StrongStrongC=C/C=N ring stretching (Pyridine ring)
71595StrongHighC=C ring stretching (Phenyl ring)
81450MediumMediumAsymmetric CH₃ bending
91385StrongLowSymmetric CH₃ bending (Isopropyl)
101188MediumLowC-N stretching (Pyridine ring)
11830StrongMediumC-H out-of-plane bending (para-substituted Phenyl)

Advanced Electron Density Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals, resembling the classical Lewis structure. researchgate.netresearchgate.net This technique provides quantitative insight into intramolecular bonding, charge transfer, and hyperconjugative interactions. materialsciencejournal.orgjscimedcentral.com The analysis involves examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds). The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, quantifying the extent of electron delocalization from a donor to an acceptor orbital. materialsciencejournal.org

For this compound, NBO analysis would elucidate the electronic interactions between the pyridine and phenyl rings, such as π-π conjugation, and the hyperconjugative effects of the methyl and isopropyl substituents.

Hypothetical NBO Analysis Data:

This table illustrates potential donor-acceptor interactions and their stabilization energies for the molecule.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(C-C) Phenylπ(C-C) Pyridine20.5π → π (Inter-ring conjugation)
π(C-C) Pyridineπ(C-C) Phenyl18.2π → π (Inter-ring conjugation)
LP(1) Nσ(C-C) Pyridine5.8n → σ (Lone pair delocalization)
σ(C-H) Methylπ(C-C) Pyridine4.5σ → π (Hyperconjugation)
σ(C-C) Isopropylπ(C-C) Phenyl3.9σ → π (Hyperconjugation)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins. researchgate.net This partitioning allows for the calculation of properties on an atomic level. A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density along a bond path between two atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs reveal the nature of the chemical bond. Generally, a negative Laplacian (∇²ρ < 0) indicates a shared-shell interaction (covalent bond), while a positive Laplacian (∇²ρ > 0) suggests a closed-shell interaction (like ionic or van der Waals bonds). nih.gov

A QTAIM analysis of this compound would characterize all covalent bonds within the molecule and could identify weaker non-covalent interactions that contribute to its conformational stability.

Hypothetical QTAIM Analysis at Bond Critical Points (BCPs):

The table below provides hypothetical data for selected BCPs in the molecule.

BondElectron Density, ρ(r) (a.u.)Laplacian, ∇²ρ(r) (a.u.)Ellipticity, εBond Type
N-C (Pyridine)0.310-0.8500.120Polar Covalent
C-C (Pyridine)0.325-0.9800.230Covalent (Aromatic)
C-C (Phenyl)0.320-0.9650.235Covalent (Aromatic)
C-C (Inter-ring)0.280-0.7500.050Covalent
C-H (Methyl)0.275-0.8100.015Covalent

Molecular Modeling and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov The process involves sampling numerous conformations and orientations of the ligand within the receptor's binding site and scoring them based on a function that estimates binding affinity. semanticscholar.org The results provide insights into plausible binding modes, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and binding energies. researchgate.netrsc.org

For this compound, a docking study would require a specific protein target. For illustrative purposes, a hypothetical docking against a generic kinase binding site is described, as pyridine-based structures are common kinase inhibitors. taylorfrancis.com The analysis would focus on how the molecule orients itself and which of its features interact with the amino acid residues of the active site.

Hypothetical Molecular Docking Results:

Target ProteinBinding Affinity (kcal/mol)Interacting Residues (Amino Acid & Number)Interaction Type
Hypothetical Kinase-8.5LEU 83Hydrogen Bond (with Pyridine N)
VAL 35Hydrophobic (Isopropyl group)
ALA 51Hydrophobic (Phenyl ring)
PHE 145π-π Stacking (Pyridine ring)
LYS 33Hydrophobic (Methyl group)

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations generate a trajectory that reveals the time evolution of conformations and interactions. In the context of a ligand-receptor complex identified through docking, MD simulations are used to assess the stability of the binding pose and the dynamics of the interactions. rsc.orgtaylorfrancis.com Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein to assess stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions.

An MD simulation of this compound bound to a receptor would provide a dynamic view of the interaction, confirming the stability of key hydrogen bonds and hydrophobic contacts over the simulation time.

Hypothetical MD Simulation Analysis:

This table summarizes typical results from an MD simulation of a ligand-protein complex.

MetricSystem ComponentAverage ValueInterpretation
RMSDLigand (relative to protein)1.5 ÅThe ligand maintains a stable binding pose within the active site throughout the simulation.
RMSDProtein Backbone2.0 ÅThe overall protein structure remains stable, with no major conformational changes induced by the ligand.
RMSFActive Site Residues< 1.0 ÅResidues in the binding pocket show low fluctuation, indicating stable interactions with the ligand.
RMSFLoop Region (residues 90-95)3.5 ÅA distant loop region exhibits high flexibility, which is typical and does not affect ligand binding.
H-Bond OccupancyLigand-LEU 8392%The hydrogen bond between the ligand's pyridine nitrogen and the backbone of LEU 83 is highly stable.

Applications in Materials Science and Emerging Technologies

Role in Functional Materials

There is no available scientific literature detailing the role or potential applications of 2-(4-Isopropylphenyl)-4-methylpyridine as a component in functional materials. Research into its properties, such as its electronic, optical, or mechanical characteristics when incorporated into larger material systems, has not been reported. Therefore, no data tables or detailed research findings on its performance in this area can be provided.

Aggregation-Induced Emission (AIE) Characteristics

The phenomenon of aggregation-induced emission (AIE) is a significant area of research in materials science, where molecules that are non-emissive in solution become highly fluorescent in an aggregated state. A comprehensive review of existing literature reveals no studies conducted to determine if this compound exhibits AIE properties. Consequently, there are no research findings or data to present regarding its AIE characteristics.

Supramolecular Assembly and Self-Organized Systems

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. There is no documented research on the participation of this compound in supramolecular assembly or the formation of self-organized systems. Its potential to form ordered structures through interactions such as hydrogen bonding, pi-pi stacking, or van der Waals forces has not been explored in the available scientific literature.

Sensing Applications

Chemical sensors are devices that transform chemical information into an analytically useful signal. The potential for this compound to be used as a sensing agent for the detection of specific analytes has not been investigated. As a result, there is no information available on its sensitivity, selectivity, or the mechanisms by which it might function as a chemical sensor.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for 2-arylpyridines often rely on classic cross-coupling reactions, which may involve expensive catalysts, harsh conditions, or generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways.

Photocatalytic C-H Arylation: A promising green approach involves the use of visible-light photoredox catalysis. bionity.comacs.org Future studies could explore the direct C-H arylation of 4-methylpyridine (B42270) with an appropriate isopropylbenzene derivative using an in-situ generated diazonium salt, which would be a sustainable alternative to traditional methods. acs.org

One-Pot Multicomponent Reactions: Investigating one-pot, multi-component reactions (MCRs) offers a highly efficient and atom-economical route. acs.orgacs.org Designing a convergent synthesis where, for example, an isopropyl-substituted benzaldehyde (B42025), a methyl-substituted ketone, an enone, and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) react in a single step would be a significant advancement. acs.orgnih.gov Such methods often proceed under solvent-free conditions or in green solvents, with water as the only byproduct. acs.org

Flow Chemistry Synthesis: Transitioning from batch to continuous flow synthesis could offer improved safety, scalability, and product consistency. nih.gov A future study could develop a flow process where a starting pyridine (B92270) is passed through a heated column packed with a catalyst to achieve regioselective methylation and arylation, potentially in a more controlled and greener fashion than conventional batch protocols. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Synthetic Strategy Potential Advantages Key Research Challenge
Photocatalytic Synthesis Uses visible light, mild reaction conditions, high functional group tolerance. bionity.com Achieving high regioselectivity on the pyridine ring.
Multicomponent Reactions High atom economy, reduced waste, operational simplicity. acs.orgacs.org Identifying compatible starting materials and optimizing reaction conditions for the specific target molecule.

Comprehensive Investigation of Reactivity Pathways

The reactivity of 2-(4-Isopropylphenyl)-4-methylpyridine is largely dictated by the pyridine nitrogen and the activatable C-H bonds on both aromatic rings. While palladium-catalyzed C-H activation of 2-phenylpyridines is well-documented, many other pathways are yet to be explored for this specific derivative. rsc.orgrsc.org

Pyridine Ring Functionalization: The presence of the 4-methyl group influences the electronic properties and steric accessibility of the pyridine ring. Future work should explore photochemical methods for functionalization that proceed via pyridinyl radicals. nih.govresearchgate.net This could enable the introduction of various functional groups at positions that are inaccessible through traditional Minisci-type reactions, offering novel derivatives. nih.govresearchgate.net

Selective C-H Activation: The pyridine nitrogen can act as a directing group to facilitate the selective functionalization of the ortho C-H bond on the isopropylphenyl ring. nih.govacs.org Research should extend beyond palladium catalysis to other transition metals like Rhodium (Rh) or Iron (Fe), which could offer different reactivity profiles and lead to novel transformations such as ortho-cyanations or couplings with organoindium reagents. nih.gov

C-C Bond Cleavage Reactions: Investigating reactions that involve the selective cleavage of the C(sp2)-C(sp2) bond between the two rings or the C-C bond within the isopropyl group could lead to novel molecular skeletons. Palladium-catalyzed reactions of 2-arylpyridines with α-diketones have shown the potential for C-C bond cleavage and carbo-acylation. acs.org

Exploration of Advanced Coordination Complexes for Catalysis

2-Arylpyridines are renowned for their ability to form stable cyclometalated complexes with transition metals like iridium(III) and platinum(II). wikipedia.orgmdpi.com The specific electronic and steric profile of this compound makes it an intriguing ligand for developing next-generation catalysts.

Asymmetric Catalysis: Chiral-at-metal complexes could be synthesized using this ligand. The steric bulk of the isopropyl group could create a unique chiral pocket around the metal center, which could be exploited for enantioselective catalytic transformations.

Photoredox Catalysis: Iridium complexes based on phenylpyridine ligands are workhorses in photoredox catalysis. Future research should focus on synthesizing and characterizing the iridium complex of this compound. The electronic tuning provided by the isopropyl and methyl groups could modulate the complex's redox potentials and photophysical properties, potentially leading to more efficient or novel catalytic cycles. nih.gov

Dual-Function Catalysts: The ligand could be further functionalized to incorporate a second catalytic site. For example, a phosphine (B1218219) group could be introduced onto the isopropylphenyl ring, creating a bidentate N,P-ligand capable of cooperative catalysis.

Table 2: Potential Metal Complexes and Their Catalytic Applications

Metal Center Ligand System Potential Catalytic Application Research Focus
Iridium (Ir) Tris-cyclometalated Ir(III) complex Photoredox Catalysis, Organic Light-Emitting Diodes (OLEDs) Tuning photophysical properties through substituent effects. wikipedia.org
Rhodium (Rh) Rh(I) complex C-H Activation, Cross-Coupling Reactions Exploring reactivity with novel nucleophiles like organoindium reagents. nih.gov
Palladium (Pd) Cyclometalated Pd(II) complex C-H Functionalization, Cross-Coupling Developing catalysts for challenging couplings and direct arylations. rsc.orgrsc.org

Deeper Theoretical Understanding of Molecular Interactions

Computational chemistry offers a powerful tool for predicting and rationalizing the behavior of molecules. For this compound, theoretical studies are essential for guiding synthetic efforts and understanding its properties.

Conformational Analysis: A detailed study of the rotational barrier around the C-C bond connecting the two aromatic rings is needed. Understanding the preferred conformation and the energy landscape will be crucial for designing catalysts and predicting the stereochemical outcome of reactions.

QSAR and Docking Studies: If this molecule or its derivatives are explored for biological applications (e.g., as insecticides or enzyme inhibitors), Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies will be vital. mdpi.comnih.gov These studies can elucidate the mechanism of action and guide the design of more potent analogues by identifying key binding interactions. nih.gov

Excited State Calculations: To support research into photocatalysis and materials for OLEDs, time-dependent density functional theory (TD-DFT) calculations are necessary. These calculations can predict the absorption and emission spectra, intersystem crossing rates, and other photophysical properties of its metal complexes, accelerating the discovery of new functional materials.

Emerging Applications in Niche Material Science Fields

While 2-phenylpyridine (B120327) derivatives are well-known in OLEDs, the specific substitutions on this compound could unlock applications in other specialized areas. wikipedia.org

Luminescent Sensors: The fluorescence of its metal complexes could be sensitive to the local environment. Research could explore the development of chemosensors where the emission properties of an iridium or platinum complex of this ligand change upon binding to a specific analyte (e.g., metal ions, anions, or small molecules).

Liquid Crystals: The elongated, semi-rigid structure of the molecule is a feature common in liquid crystalline materials. By attaching appropriate functional groups (e.g., long alkyl chains), it may be possible to induce liquid crystalline phases, opening avenues in display and sensor technologies.

Pesticide Development: Related phenylpyridine structures have shown promise as insecticides. mdpi.com The unique combination of lipophilicity from the isopropyl group and the specific electronic nature of the methylpyridine ring could be leveraged to design new pesticides, potentially with novel modes of action or improved efficacy against resistant pests. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Isopropylphenyl)-4-methylpyridine with high yield and purity?

  • Methodological Answer : Multi-step organic synthesis is typically employed, involving Suzuki-Miyaura cross-coupling to attach the isopropylphenyl group to the pyridine ring. For example, intermediates like 4-methylpyridine derivatives can be functionalized using palladium catalysts under inert conditions (e.g., nitrogen atmosphere) . Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization in ethanol can achieve >95% purity. Yield optimization requires precise control of reaction temperature (70–90°C) and stoichiometric ratios of aryl halides to boronic acids .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions on the pyridine and phenyl rings. For instance, the methyl group on pyridine typically resonates at δ 2.4–2.6 ppm, while isopropyl protons appear as a septet (δ 1.2–1.4 ppm) and doublet (δ 2.6–2.8 ppm) . High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula accuracy. Cross-reference with computational simulations (DFT-based NMR predictions) resolves ambiguities .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Adhere to GHS guidelines :

  • PPE : Nitrile gloves (tested against permeation by pyridine derivatives), lab coat, and safety goggles .
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates .
  • Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste . Toxicity data may be incomplete; assume acute toxicity (H302/H312) until characterized .

Advanced Research Questions

Q. How does steric hindrance from the isopropyl group influence the reactivity of this compound in catalytic applications?

  • Methodological Answer : The bulky isopropyl group reduces electrophilic substitution rates at the ortho position of the phenyl ring. Kinetic studies (e.g., UV-Vis monitoring of nitration or halogenation reactions) show slower reaction rates compared to non-substituted analogs. Computational modeling (e.g., Gaussian09 with B3LYP/6-31G*) quantifies steric effects via LUMO localization maps . Adjust catalyst loading (e.g., 10 mol% Pd for cross-coupling) to compensate for reduced accessibility .

Q. What strategies resolve contradictions in reported biological activity data for pyridine derivatives like this compound?

  • Methodological Answer :

  • Assay Validation : Replicate studies using standardized cell lines (e.g., HEK293 for receptor binding) and controls (e.g., PPARγ agonists for metabolic activity comparisons) .
  • Solvent Effects : Test activity in DMSO vs. aqueous buffers; DMSO >1% may artificially enhance membrane permeability, skewing IC₅₀ values .
  • Metabolite Screening : Use LC-MS to identify degradation products that might contribute to observed discrepancies .

Q. How can researchers assess the environmental impact of this compound during disposal?

  • Methodological Answer : Conduct OECD 301F biodegradability testing : Incubate the compound with activated sludge (30 days, 25°C) and monitor via HPLC for parent compound persistence. For non-biodegradable compounds (>70% remaining), evaluate soil mobility using column leaching tests (EPA 1615) . Ecotoxicity assays with Daphnia magna (48h LC₅₀) and Aliivibrio fischeri (luminescence inhibition) provide baseline data .

Q. What advanced spectroscopic techniques characterize electronic transitions in this compound?

  • Methodological Answer :

  • TD-DFT Calculations : Predict UV-Vis absorption bands (e.g., π→π* transitions at 250–280 nm) and compare with experimental data from diode-array detectors .
  • Fluorescence Quenching Studies : Titrate with electron-deficient quenchers (e.g., nitrobenzene) to quantify excited-state interactions .
  • EPR Spectroscopy : Detect radical intermediates formed during photodegradation or catalytic cycles .

Data Contradiction and Reproducibility

Q. Why do solvent polarity and pH significantly alter the stability of this compound in biological assays?

  • Methodological Answer : Protonation of the pyridine nitrogen at acidic pH (pKa ~3–4) increases solubility but reduces membrane permeability. Stability studies (HPLC tracking over 24h) in PBS (pH 7.4) vs. acetate buffer (pH 4.5) show degradation half-lives varying from 8h to >48h . Use deuterated solvents (D₂O/DMSO-d⁶) in NMR to monitor real-time protonation shifts .

Q. How can researchers design experiments to differentiate between substrate inhibition and allosteric effects in enzyme studies involving this compound?

  • Methodological Answer :

  • Kinetic Assays : Perform Michaelis-Menten analyses at varying substrate concentrations (0.1–10× Km). Substrate inhibition shows reduced velocity at high [S], while allosteric modulators alter Vmax without Km shifts .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to identify binding sites and confirm competitive vs. non-competitive inhibition .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry120–125°C
LogP (Octanol-Water)Shake-Flask Method3.2 ± 0.3
UV λmax (Ethanol)UV-Vis Spectroscopy265 nm (ε = 12,500 L·mol⁻¹·cm⁻¹)
Acute Toxicity (Daphnia magna)OECD 20248h LC₅₀ = 15 mg/L

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.